(2,3-Difluoro-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-4-hydroxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,3-difluoro-4-oxophenyl)acetic acid, while reduction of the carboxylic acid moiety can produce 2-(2,3-difluoro-4-hydroxyphenyl)ethanol.
Scientific Research Applications
(2,3-Difluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Lacks the hydroxyl group present in (2,3-Difluoro-4-hydroxyphenyl)acetic acid.
2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group instead of a hydroxyl group.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
887587-75-9 |
---|---|
Molecular Formula |
C8H6F2O3 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2,11H,3H2,(H,12,13) |
InChI Key |
SOOXGYAIUAHLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.